2,6-Dichloroxanthen-9-one
Description
2,6-Dichloroxanthen-9-one is a chlorinated derivative of the xanthenone core structure, characterized by a tricyclic aromatic system with two chlorine atoms at positions 2 and 6. Xanthenones are widely studied for their applications in medicinal chemistry, materials science, and environmental chemistry due to their photophysical properties and biological activity .
Properties
CAS No. |
1556-62-3 |
|---|---|
Molecular Formula |
C13H6Cl2O2 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
2,6-dichloroxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2O2/c14-7-2-4-11-10(5-7)13(16)9-3-1-8(15)6-12(9)17-11/h1-6H |
InChI Key |
NOOUMCKTSHNIHX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=C(C=C3)Cl |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=C(C=C3)Cl |
Other CAS No. |
1556-62-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the xanthenone scaffold critically determine chemical behavior:
*Assumed structure based on naming conventions. †Calculated based on xanthenone core (C₁₃H₁₀O₂) with two Cl atoms.
Key Observations:
- Electron Effects: Chlorine’s electron-withdrawing nature increases the xanthenone ring’s electron deficiency, enhancing electrophilic substitution resistance compared to methoxy or hydroxyl analogs .
- Solubility : Hydroxyl groups (e.g., 3,6-Dihydroxy-xanthen-9-one) improve aqueous solubility, while chlorine or bulky substituents (e.g., dichlorobenzyl in ) reduce it .
- Spectral Properties: Thioxanthenones (e.g., 2,7-Dimethoxy-9H-thioxanthen-9-one) exhibit red-shifted UV-Vis absorption due to sulfur’s lower electronegativity compared to oxygen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
